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molecular formula C11H12ClN3 B8761262 2-Chloro-4-(piperazin-1-yl)benzonitrile

2-Chloro-4-(piperazin-1-yl)benzonitrile

Cat. No. B8761262
M. Wt: 221.68 g/mol
InChI Key: UQVNEFNZFBKSBP-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

A mixture of 7.0 mmol 2-chloro-4-fluorobenzonitrile (commercial), 10.5 mmol piperazine in 4 ml N,N-dimethylacetamide was heated for 1 h at 85° C. After cooling to RT and evaporation in vacuo, the mixture was diluted with dichloromethane and purified on silica, eluting with a gradient of dichloromethane/MeOH to yield after evaporation the title compound. MS (m/e): 222.1 (MH+, 100%)
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CN(C)C(=O)C>[Cl:1][C:2]1[CH:9]=[C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
7 mmol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)F
Name
Quantity
10.5 mmol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
evaporation in vacuo
ADDITION
Type
ADDITION
Details
the mixture was diluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified on silica
WASH
Type
WASH
Details
eluting with a gradient of dichloromethane/MeOH
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation the title compound

Outcomes

Product
Name
Type
Smiles
ClC1=C(C#N)C=CC(=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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